2',4'-Dihydroxyacetophenone

Overview

Description

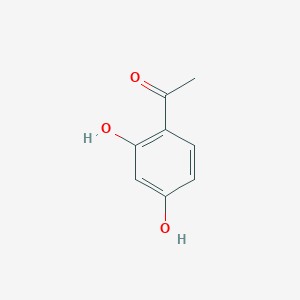

2',4'-Dihydroxyacetophenone (2',4'-DHAP) is a phenolic compound characterized by a benzoyl group substituted with hydroxyl groups at the 2' and 4' positions. It is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of chromones, flavones, and heterocyclic derivatives (e.g., furochromans) . Its synthesis often involves selective protection of hydroxyl groups, such as tetrahydropyranyl (THP) protection of the 4-hydroxyl group, followed by condensation with reagents like N,N-dimethylformamide dimethyl acetal .

Natural sources of 2',4'-DHAP include the medicinal plant Cynanchum paniculatum and endophytic fungi like Cladosporium sp. ZLM-6 . Its applications extend to flavoring agents in food and antimicrobial agents, as demonstrated by its activity against U2OS-EGFP-4F12G cancer cells and bacterial strains . Spectroscopic data (e.g., IR peaks at 3307 cm⁻¹ for O-H stretching and 1617 cm⁻¹ for conjugated C=O) confirm its structural features .

Mechanism of Action

Target of Action

2’,4’-Dihydroxyacetophenone, also known as resoacetophenone, is an acetophenone carrying hydroxy substituents at positions 2’ and 4’. It is a plant metabolite . The primary target of 2’,4’-Dihydroxyacetophenone is Phospholipase (e.g. PLA) . Phospholipases play a crucial role in cellular functions such as signal transduction and cell membrane remodeling.

Mode of Action

This interaction could lead to changes in cellular functions such as signal transduction and cell membrane remodeling .

Biochemical Pathways

2’,4’-Dihydroxyacetophenone is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in a reaction that yields various 4’-substituted flavone derivatives . This process involves the Baker–Venkataraman rearrangement, a classic synthesis method for flavonoids .

Pharmacokinetics

It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by plant-based biochemical processes.

Result of Action

Given its role in the synthesis of flavones , it may contribute to the pharmacological properties of these compounds, which include antioxidant, antitumor, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 2’,4’-Dihydroxyacetophenone can be influenced by various environmental factors. For instance, the synthesis of flavones from 2’,4’-Dihydroxyacetophenone involves a reaction with a 4-substituted aroyl chloride in the presence of bases . The yield and efficiency of this process can be affected by factors such as the concentration of the reactants, the temperature, and the pH of the reaction environment .

Biochemical Analysis

Biochemical Properties

2’,4’-Dihydroxyacetophenone interacts with a variety of enzymes, proteins, and other biomolecules. One key enzyme it interacts with is 2,4’-dihydroxyacetophenone dioxygenase (DAD), a non-heme iron enzyme . This enzyme catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone in the presence of molecular oxygen .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxyacetophenone involves its interaction with the enzyme DAD. The enzyme DAD catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone, leading to the formation of 4-hydroxybenzoate and formate . This process involves the formation of an enzyme-2’,4’-Dihydroxyacetophenone complex and the transfer of oxygen atoms .

Biological Activity

2',4'-Dihydroxyacetophenone (2',4'-DHAP), also known as resacetophenone, is a naturally occurring compound recognized for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups at the 2' and 4' positions of the acetophenone backbone. Its molecular formula is CHO, and it has a molecular weight of 168.15 g/mol. The compound is soluble in organic solvents and exhibits a range of biological activities.

1. Antifungal Activity

Research indicates that 2',4'-DHAP exhibits significant antifungal properties against various fungal species. The introduction of an acetyl group has been shown to enhance this activity, making it a candidate for developing antifungal agents.

| Fungal Species Tested | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 18 |

| Penicillium chrysogenum | 20 |

2. Anti-inflammatory Activity

Flavonoid derivatives synthesized from 2',4'-DHAP have demonstrated anti-inflammatory effects in animal models. These derivatives inhibit pro-inflammatory cytokines, thereby reducing inflammation.

3. Antimicrobial Activity

Derivatives of 2',4'-DHAP, including thiosemicarbazones and morpholines, have shown promising antibacterial and antifungal activities. These compounds were synthesized using 2',4'-DHAP as a precursor and exhibited effective antimicrobial properties against various pathogens.

4. Antioxidant Activity

Metal coordination compounds derived from 2',4'-DHAP have been reported to enhance antioxidant enzyme activities, such as superoxide dismutase (SOD) and peroxidase (POD), particularly in plant models like rice seedlings.

The biological effects of 2',4'-DHAP are primarily mediated through its interaction with various enzymes and biochemical pathways:

- Enzyme Interaction : The compound interacts with enzymes such as 2,4'-dihydroxyacetophenone dioxygenase (DAD), which catalyzes the cleavage of the aliphatic C-C bond, producing 4-hydroxybenzoate and formate .

- Signal Transduction : It influences cellular functions by modulating signal transduction pathways, which may lead to altered cellular responses in inflammation and apoptosis .

Case Study on Allergic Reactions

A notable case study reported allergic contact dermatitis associated with the use of a nail antifungal preparation containing resacetophenone. Two patients exhibited severe inflammatory reactions upon application, which resolved after discontinuation of the product . This highlights the importance of understanding the potential adverse effects associated with compounds like 2',4'-DHAP.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of DHAP is its antimicrobial properties. Research has demonstrated that DHAP and its metal complexes exhibit potent antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study synthesized DHAP and its copper (II) complex, revealing that the complex showed enhanced antibacterial activity compared to the parent compound. The inhibition zones were measured to evaluate effectiveness, indicating that metal coordination can significantly improve the biological activity of hydroxyacetophenones .

Table 1: Antibacterial Activity of DHAP Complexes

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2',4'-Dihydroxyacetophenone | S. aureus | 12 |

| Cu(II) Complex | E. coli | 15 |

| Cu(II) Complex | P. aeruginosa | 18 |

Antifungal Activity

DHAP also exhibits antifungal properties. A case report highlighted its use in antifungal nail preparations, where it was associated with allergic reactions but demonstrated effectiveness against fungal infections. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity .

Anti-inflammatory Properties

Research indicates that derivatives of DHAP possess anti-inflammatory activities. Flavonoid compounds synthesized from DHAP have shown promising results in reducing inflammation in animal models. These derivatives can modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs.

Antioxidant Activity

DHAP has been studied for its antioxidant properties as well. Metal coordination compounds derived from DHAP have been shown to enhance antioxidant enzyme activities in plant models, such as superoxide dismutase (SOD) and peroxidase (POD), promoting overall plant health and resistance to oxidative stress .

Role in Biochemical Reactions

The enzyme 2,4'-dihydroxyacetophenone dioxygenase catalyzes the conversion of DHAP into other useful compounds like 4-hydroxybenzoic acid and formic acid. This enzyme has been characterized structurally, revealing insights into its catalytic mechanisms and potential applications in bioremediation and biosynthesis .

Industrial Applications

In industrial settings, DHAP serves as a raw material for synthesizing pharmaceuticals, agricultural chemicals, and photosensitive materials. Its versatility makes it an essential compound in developing new chemical processes and products that require specific functional groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DHAP derivatives involved synthesizing several new compounds and testing their activity against clinical strains of bacteria. The results indicated that certain derivatives exhibited higher activity than conventional antibiotics, suggesting their potential use as alternative treatments in antibiotic-resistant infections.

Case Study 2: Allergic Reactions in Antifungal Treatments

Two cases were documented where patients developed allergic contact dermatitis due to a nail antifungal preparation containing resacetophenone (a derivative of DHAP). This highlights the importance of understanding the biocompatibility of compounds used in dermatological formulations .

Chemical Reactions Analysis

Enzymatic Oxidative Cleavage

Reaction:

DHA undergoes oxygenative C–C bond cleavage catalyzed by 2,4'-dihydroxyacetophenone dioxygenase (DAD) to yield 4-hydroxybenzoic acid and formic acid via the following stoichiometry:

Mechanistic Insights:

-

Active Site: DAD contains a non-heme Fe³⁺ center coordinated by three histidine residues (His76, His78, His114) and a carbonate/formate ligand .

-

Kinetics:

-

Radical Pathway: QM/MM studies suggest a mechanism involving a triplet Fe(III)-superoxide radical intermediate, enabling heterolytic cleavage of the aliphatic C–C bond .

Synthetic Preparation

DHA is industrially synthesized via acetylation of resorcinol under varied catalytic conditions:

Methods Comparison:

Key Steps:

-

Acetylation: Resorcinol reacts with acetic acid to form an acetylated intermediate.

-

Fries Rearrangement: Acid-catalyzed migration of the acetyl group to the aromatic ring .

Coordination Chemistry

DHA forms stable metal complexes, enabling applications in catalysis and materials science:

-

Cu(II) Complexation: Reacts with semicarbazide to form 2,4-dihydroxyacetophenone semicarbazone , which coordinates Cu²⁺ via the carbonyl and hydroxyl groups .

Characterization Data:

Aldol Condensation

DHA participates in Claisen-Schmidt reactions to synthesize substituted chalcones:

General Reaction:

Example Derivatives:

Functional Group Reactions

Q & A

Basic Research Questions

Q. What are the natural sources and isolation protocols for 2',4'-Dihydroxyacetophenone?

- Methodological Answer : this compound is primarily isolated from the root of Paeonia moutan Sim. (Moutan Cortex) using solvent extraction followed by chromatographic purification. Ethanol or methanol is typically employed for extraction, and compounds are separated via silica gel column chromatography using gradients of ethyl acetate and hexane. Final purification may involve recrystallization from hot water or ethanol .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A classic synthesis involves Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions require anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions. Post-reaction, the product is isolated via acid quenching, solvent extraction (e.g., ethyl acetate), and vacuum distillation .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Purity is assessed using HPLC with UV detection at 254 nm and a C18 column (mobile phase: acetonitrile/water, 60:40 v/v). Structural confirmation relies on NMR (¹H and ¹³C) and FT-IR spectroscopy:

- ¹H NMR (DMSO-d₆) : δ 12.5 (s, 2H, phenolic -OH), 6.3–6.4 (m, aromatic H), 2.5 (s, 3H, -COCH₃).

- FT-IR : Peaks at 3300–3500 cm⁻¹ (-OH stretch), 1650 cm⁻¹ (C=O stretch) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is a skin/eye irritant (H315, H318) and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a desiccator at -20°C to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer : AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible routes for derivatives. For example, introducing fluorophenoxy groups requires pH-controlled coupling (pH 4–6) of 2,4-difluoroaniline with acetaldoxime and CuSO₄. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures intermediate purity. Post-synthesis, derivatives are purified via reduced-pressure distillation and characterized by LC-MS .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). Standardize protocols using CLSI guidelines:

- Use DMSO at ≤1% (v/v) to avoid solvent toxicity.

- Validate purity via HPLC (>98%) to exclude confounding impurities.

- Compare results with structural analogs (e.g., 2',6'-dihydroxy derivatives) to isolate substituent effects .

Q. What role does this compound play in metal complexation studies?

- Methodological Answer : The compound acts as a tridentate ligand, coordinating metals via its carbonyl and hydroxyl groups. For Cu(II) complexes, dissolve this compound in ethanol, add CuCl₂·2H₂O (1:1 molar ratio), and reflux at 70°C for 4 hours. Isolate complexes via vacuum filtration and characterize by X-ray crystallography and cyclic voltammetry to assess redox properties .

Q. What computational approaches elucidate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against targets like dengue virus NS5 methyltransferase (PDB: 5KQ8). ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

Key structural analogs of 2',4'-DHAP include dihydroxyacetophenones with varying hydroxyl positions, methyl-substituted derivatives, and related phenolic acetophenones. Their biological activities, synthesis, and physicochemical properties differ significantly due to substituent positions and functional groups.

Table 1: Comparative Analysis of 2',4'-DHAP and Analogous Compounds

Impact of Substituent Position and Functional Groups

- Hydroxyl vs. Methyl Groups: Methyl-substituted derivatives (e.g., 2',4'-dimethylacetophenone) exhibit higher phytotoxicity than hydroxylated analogs due to increased lipophilicity, enhancing membrane penetration . Conversely, hydroxyl groups confer antioxidant and antimicrobial properties via hydrogen bonding and redox activity .

- Positional Isomerism :

- 2',4'-DHAP vs. 2',5'-DHAP: The para-substituted 2',4'-DHAP is more stable and less reactive than the ortho-substituted 2',5'-DHAP, which degrades rapidly under alkaline conditions .

- 2',6'-DHAP: The 2',6'-dihydroxy configuration facilitates strong binding to bacterial proteins (e.g., COG1732 in M. tuberculosis), likely due to optimal hydrogen-bonding geometry .

- Electrochemical Properties: Electropolymerized 2',6'-DHAP forms redox-active polymers with lower peak potentials, useful in electroanalytical applications .

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYEHHGGXARJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058998 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4-Dihydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89-84-9 | |

| Record name | 2′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.